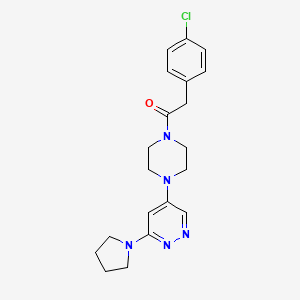

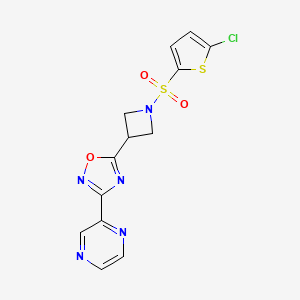

![molecular formula C14H11BrN2O2S2 B2499090 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-87-3](/img/structure/B2499090.png)

5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide involves strategic cyclization, halogenation, and functionalization reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with chloroacetoacetate, which could be analogous to methods used in synthesizing similar structures (Tang Li-jua, 2015). Similarly, the efficient synthesis of pyridine-carboxylic acid derivatives showcases complex halogenation and nucleophilic substitution reactions that could be relevant to the synthesis of the target compound (Y. Hirokawa, T. Horikawa, S. Kato, 2000).

Molecular Structure Analysis

The crystal structure of related compounds, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, reveals insights into the molecular geometry and intermolecular interactions. These compounds often exhibit significant intramolecular hydrogen bonding, which could influence the electronic and physical properties of 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Bromo-benzothiophene carboxamide derivatives, which include compounds structurally similar to 5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide, have demonstrated significant pharmacological properties. For instance, such derivatives have been reported to inhibit Plasmodium falciparum Enoyl-ACP reductase, a key enzyme in the parasite's fatty acid synthesis pathway. This inhibition could potentially be leveraged in the development of novel antimalarials, as demonstrated by studies showing the potency of these compounds in vitro and in vivo against Plasmodium asexual blood stages (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Chemical Synthesis and Modifications

Research has focused on the synthesis of various benzothiophene derivatives, including bromo-benzothiophene carboxamides, exploring different chemical pathways and modifications. These studies are critical for understanding the structural and chemical properties that contribute to their biological activity. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a related compound, highlights the complexity and potential of such chemical endeavors (Hirokawa, Horikawa, & Kato, 2000).

Potential in Antimicrobial and Antifungal Applications

Additionally, the research on benzothiophene derivatives has expanded into potential antimicrobial and antifungal applications. Synthesis of new compounds with benzothiophene structure has shown promising results in antifungal screening, suggesting a potential avenue for the development of new antifungal agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S2/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHFWVSEQNLLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

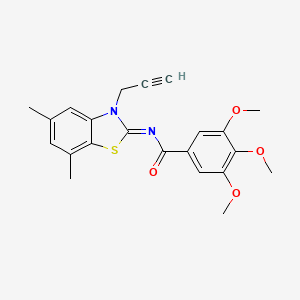

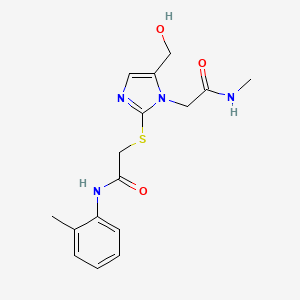

![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2499014.png)

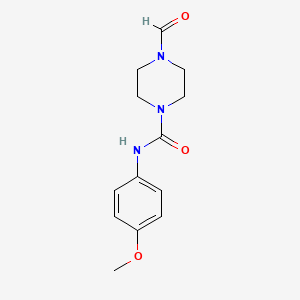

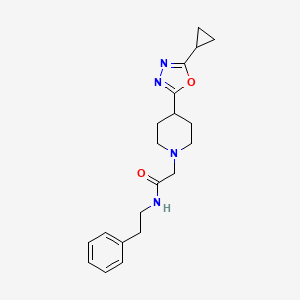

![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)

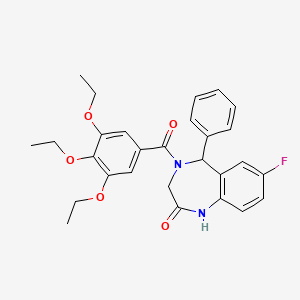

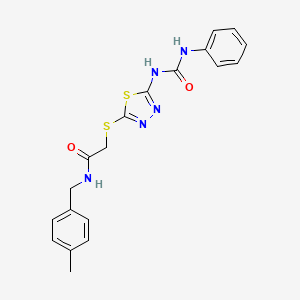

![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide](/img/structure/B2499021.png)

![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)

![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)